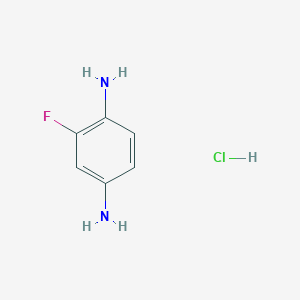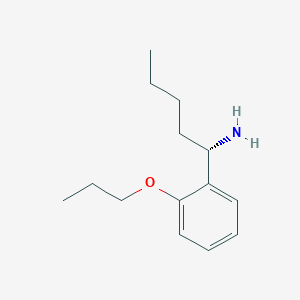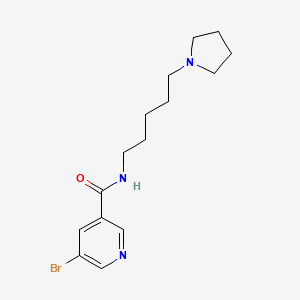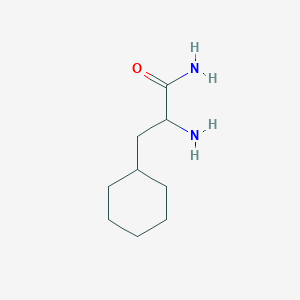
1-(3-Bromonaphthalen-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromonaphthalen-2-yl)ethanol is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, where a bromine atom is substituted at the 3rd position and an ethanol group is attached to the 2nd position
Métodos De Preparación
The synthesis of 1-(3-Bromonaphthalen-2-yl)ethanol typically involves the bromination of naphthalene followed by the introduction of an ethanol group. One common method involves the reaction of 3-bromonaphthalene with ethylene oxide in the presence of a base to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Análisis De Reacciones Químicas
1-(3-Bromonaphthalen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding naphthalene derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromonaphthalen-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of brominated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromonaphthalen-2-yl)ethanol involves its interaction with molecular targets through its bromine and hydroxyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(3-Bromonaphthalen-2-yl)ethanol can be compared with other brominated naphthalene derivatives such as 1-(4-Bromonaphthalen-2-yl)ethanol and 1-(2-Bromonaphthalen-2-yl)ethanol These compounds share similar chemical properties but differ in the position of the bromine atom, which can lead to differences in their reactivity and applications
Propiedades
Fórmula molecular |
C12H11BrO |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
1-(3-bromonaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H11BrO/c1-8(14)11-6-9-4-2-3-5-10(9)7-12(11)13/h2-8,14H,1H3 |
Clave InChI |
YBCOLLYAIMBNPI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=CC=CC=C2C=C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Aminothieno[2,3-c]pyridine-3-carboxylicacid](/img/structure/B13036632.png)



![(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036647.png)



